Cas no 2171986-84-6 (2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid)

2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a cyclobutyl core with a benzyl-substituted acetamido side chain, offering steric and electronic modulation for peptide backbone modifications. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). This compound is particularly useful for introducing constrained cyclobutyl motifs into peptides, enhancing conformational rigidity and stability. Its compatibility with standard coupling reagents and orthogonal protection strategies makes it a versatile building block for advanced peptide research, including the development of peptidomimetics and bioactive compounds. High purity and well-defined reactivity ensure reliable performance in synthetic workflows.
2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid structure
2171986-84-6 structure
Product name:2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid
CAS No:2171986-84-6
MF:C31H32N2O5
Molecular Weight:512.596188545227
CID:6246350
PubChem ID:165578773

2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid
    • 2171986-84-6
    • 2-(N-benzyl-2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)acetic acid
    • EN300-1529993
    • インチ: 1S/C31H32N2O5/c34-28(33(19-29(35)36)18-22-9-2-1-3-10-22)17-31(15-8-16-31)21-32-30(37)38-20-27-25-13-6-4-11-23(25)24-12-5-7-14-26(24)27/h1-7,9-14,27H,8,15-21H2,(H,32,37)(H,35,36)
    • InChIKey: WMALQZDITAUAJJ-UHFFFAOYSA-N
    • SMILES: O=C(CC1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCC1)N(CC(=O)O)CC1C=CC=CC=1

計算された属性

  • 精确分子量: 512.23112213g/mol
  • 同位素质量: 512.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 38
  • 回転可能化学結合数: 11
  • 複雑さ: 814
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • XLogP3: 4.7

2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1529993-0.05g
2-(N-benzyl-2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)acetic acid
2171986-84-6
0.05g
$2829.0 2023-06-05
Enamine
EN300-1529993-0.5g
2-(N-benzyl-2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)acetic acid
2171986-84-6
0.5g
$3233.0 2023-06-05
Enamine
EN300-1529993-1000mg
2-(N-benzyl-2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)acetic acid
2171986-84-6
1000mg
$3368.0 2023-09-26
Enamine
EN300-1529993-5.0g
2-(N-benzyl-2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)acetic acid
2171986-84-6
5g
$9769.0 2023-06-05
Enamine
EN300-1529993-1.0g
2-(N-benzyl-2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)acetic acid
2171986-84-6
1g
$3368.0 2023-06-05
Enamine
EN300-1529993-2.5g
2-(N-benzyl-2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)acetic acid
2171986-84-6
2.5g
$6602.0 2023-06-05
Enamine
EN300-1529993-5000mg
2-(N-benzyl-2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)acetic acid
2171986-84-6
5000mg
$9769.0 2023-09-26
Enamine
EN300-1529993-100mg
2-(N-benzyl-2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)acetic acid
2171986-84-6
100mg
$2963.0 2023-09-26
Enamine
EN300-1529993-250mg
2-(N-benzyl-2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)acetic acid
2171986-84-6
250mg
$3099.0 2023-09-26
Enamine
EN300-1529993-50mg
2-(N-benzyl-2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)acetic acid
2171986-84-6
50mg
$2829.0 2023-09-26

2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid 関連文献

2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acidに関する追加情報

Research Brief on 2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid (CAS: 2171986-84-6)

The compound 2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid (CAS: 2171986-84-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in peptide synthesis and drug development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, characterization, and biological relevance.

Recent studies have highlighted the role of this Fmoc-protected amino acid derivative in solid-phase peptide synthesis (SPPS). The cyclobutyl ring system incorporated in its structure provides conformational constraints that can enhance peptide stability and bioavailability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in improving the metabolic stability of peptide-based drug candidates, particularly those targeting GPCRs.

Advanced analytical techniques including NMR spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) have been employed to characterize this compound. The CAS registry number 2171986-84-6 has been consistently verified across multiple studies, confirming the compound's identity and purity. Recent synthetic protocols have achieved yields exceeding 85% with purity levels >98%, as reported in Organic Process Research & Development (2024).

In biological applications, researchers have utilized this building block to develop novel peptidomimetics with enhanced membrane permeability. The benzyl group provides lipophilicity while the Fmoc protection allows for standard deprotection conditions in SPPS. Current research focuses on its incorporation into constrained peptides for oncology targets, with preliminary data showing promising in vitro activity against several cancer cell lines.

Future research directions include exploring the compound's utility in developing macrocyclic peptides and its potential in PROTAC (Proteolysis Targeting Chimera) technology. The unique structural features of 2171986-84-6 make it particularly suitable for creating linkers in bifunctional molecules. Several pharmaceutical companies have included this compound in their screening libraries for new drug discovery programs.

In conclusion, 2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid represents a valuable tool in modern medicinal chemistry. Its well-characterized properties and versatile applications position it as an important building block for next-generation peptide therapeutics and chemical biology probes. Continued research is expected to further expand its utility in drug discovery and development pipelines.

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